(Butan-2-yl)(imino)methyl-lambda6-sulfanone
Description
(Butan-2-yl)(imino)methyl-lambda⁶-sulfanone (C₅H₁₃NOS) is a sulfoximine derivative characterized by a sulfonimidoyl group (S(=N)(=O)) bonded to a butan-2-yl substituent and a methyl group. Its SMILES notation is CCC(C)S(=N)(=O)C, and its InChIKey is QKJIMLRHVWURPM-UHFFFAOYSA-N . Key physicochemical properties include a molecular weight of 135.23 g/mol and predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (129.8 Ų) and [M+Na]⁺ (138.5 Ų) .
Properties
IUPAC Name |
butan-2-yl-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4-5(2)8(3,6)7/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIMLRHVWURPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059955-23-4 | |
| Record name | 2-(S-methylsulfonimidoyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of butan-2-amine with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Derivatives with different functional groups
Scientific Research Applications
(Butan-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Butan-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The sulfanone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfoximines and sulfonimidoyl derivatives share a common sulfonimidoyl backbone but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison with four analogous compounds:
Structural Comparison
Key Observations :
- Branching vs. Linearity : The butan-2-yl group in the target compound introduces steric bulk compared to the linear 2-hydroxyethyl group in .
- Aromatic vs. Aliphatic : The chloropyrimidinyl and hydroxyphenyl substituents enable π-π stacking and hydrogen bonding, unlike the aliphatic butan-2-yl group.
- Polarity : The hydroxyethyl and hydroxyphenyl derivatives exhibit higher polarity due to hydroxyl groups, enhancing solubility in polar solvents.
Physicochemical Properties
Key Observations :
- The target compound’s CCS value (129.8 Ų ) suggests a compact conformation compared to bulkier aromatic analogs.
- LogP predictions highlight the trade-off between alkyl chain lipophilicity and polar functional groups (e.g., -OH, Cl).
Biological Activity
(Butan-2-yl)(imino)methyl-lambda6-sulfanone is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- SMILES Notation : CCC(C)S(=N)(=O)C
- InChI : InChI=1S/C5H13NOS/c1-4-5(2)8(3,6)7/h5-6H,4H2,1-3H3
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Antitumor Activity
There is emerging evidence indicating that this compound may have antitumor effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines, although the exact mechanisms remain to be elucidated.
The proposed mechanism of action for this compound involves:
- Binding to Biological Macromolecules : The compound may interact with proteins or nucleic acids, altering their functions.
- Enzyme Inhibition : It potentially inhibits enzymes critical for microbial growth or cancer cell proliferation.
Synthesis and Preparation Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining butan-2-amine with sulfonyl chlorides under basic conditions.
- Oxidative Processes : Utilizing oxidizing agents to modify existing functional groups for enhanced activity.
Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent.
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting its potential role in cancer therapy.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
